Hexanedioic acid, polymer with 2,2-bis(hydroxymethyl)-1,3-propanediol, octadecanoate
Description
Synthesis Analysis
The synthetic procedure for HP-BOH involves two aliphatic AB2 monomers derived from 2,2-bis(hydroxymethyl)propionic acid. These monomers differ in the distance between their polymerizable groups due to an additional carbon atom insertion. The synthesis is relatively simple, scalable, and proceeds through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction .
3.
Molecular Structure Analysis
HP-BOH’s molecular structure consists of hexanedioic acid units (also known as adipic acid) linked to 2,2-bis(hydroxymethyl)-1,3-propanediol and octadecanoate (a long-chain fatty acid). The branching architecture results in abundant functional groups on the exterior and interior cavities, making it suitable for encapsulating small molecules .
4.
Chemical Reactions Analysis
HP-BOH readily participates in click reactions due to its alkyne and azide moieties. The CuAAC reaction allows efficient polymerization, yielding hyperbranched polymers with moderate degrees of branching. These properties make HP-BOH attractive for various applications, including catalysis, biomedicine, and microelectronics .
Properties
IUPAC Name |
2,2-bis(hydroxymethyl)propane-1,3-diol;hexanedioic acid;octadecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2.C6H10O4.C5H12O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;7-5(8)3-1-2-4-6(9)10;6-1-5(2-7,3-8)4-9/h2-17H2,1H3,(H,19,20);1-4H2,(H,7,8)(H,9,10);6-9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUHCEIEPOPBCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C(CCC(=O)O)CC(=O)O.C(C(CO)(CO)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H58O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68130-34-7 | |
Record name | Hexanedioic acid, polymer with 2,2-bis(hydroxymethyl)-1,3-propanediol, octadecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68130-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
566.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73379-76-7, 68130-34-7 | |
Record name | Hexanedioic acid, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol octadecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73379-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexanedioic acid, polymer with 2,2-bis(hydroxymethyl)-1,3-propanediol, octadecanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068130347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanedioic acid, polymer with 2,2-bis(hydroxymethyl)-1,3-propanediol, octadecanoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanedioic acid, polymer with 2,2-bis(hydroxymethyl)-1,3-propanediol, octadecanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.218 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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